Product packaging for Hydrocinchonine(Cat. No.:CAS No. 485-64-3)

Hydrocinchonine

Cat. No.: B045880
CAS No.: 485-64-3
M. Wt: 296.4 g/mol
InChI Key: WFJNHVWTKZUUTR-UHFFFAOYSA-N
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Description

Hydrocinchonine is a cinchona alkaloid and a stereoisomer of cinchonine, serving as a versatile chiral scaffold and ligand in organic synthesis and catalysis. Its primary research value lies in its application in asymmetric synthesis, where it acts as a chiral base catalyst or a ligand for metals to induce enantioselectivity in key transformations, such as the asymmetric phase-transfer catalysis (PTC) of glycinate Schiff bases and other carbon-carbon bond-forming reactions. The compound's mechanism of action is rooted in the stereochemical guidance provided by its rigid bicyclic quinuclidine structure and the pendant hydroxymethyl group, which creates a well-defined chiral environment to differentiate between prochiral faces of substrate molecules. Beyond catalysis, this compound is a valuable starting material for synthesizing more complex chiral auxiliaries and organocatalysts. It is also employed in analytical chemistry as a chiral selector in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the resolution of enantiomeric mixtures. In pharmacological research, it serves as a model compound for studying the properties and interactions of cinchona alkaloids. Available as a high-purity solid, this product is strictly For Research Use Only, ensuring consistent performance and reliable results in method development and chiral analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B045880 Hydrocinchonine CAS No. 485-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNHVWTKZUUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL at 16 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-64-3, 485-65-4
Record name (8α,9R)-10,11-dihydrocinchonan-9-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928
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Record name (9S)-10,11-dihydrocinchonan-9-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Hydrocinchonine and Its Analogues

Total Synthetic Approaches to Hydrocinchonine and Related Quinuclidine-Quinoline Frameworks

The complete chemical synthesis of this compound and its diastereomer, hydrocinchonidine (B8776903), from simple precursors is a significant challenge that has been successfully addressed. One notable total synthesis involves the photo-oxygenation of a specifically designed indole (B1671886) derivative. rsc.orgrsc.org This strategy begins with 3-ethylpiperidin-4-one, which is stereoselectively transformed into an N-benzyloxycarbonyl-3-ethyl-4-piperidyl substituted indole derivative. rsc.org A key step in this synthesis is the ring transformation of the indole moiety into the characteristic 4-acylquinoline core of the Cinchona alkaloids. rsc.org This is accomplished through a photo-oxygenation reaction, followed by treatment with dimethyl sulfide (B99878) and dilute acetic acid, which yields hydrocinchotoxine. rsc.org The racemic hydrocinchotoxine is then resolved into its separate enantiomers, leading to a formal total synthesis of (+)-hydrocinchonine and (–)-hydrocinchonidine. rsc.org

Other synthetic strategies have also been developed for the construction of the core quinuclidine-quinoline framework found in this compound. These methods, while not all leading directly to this compound itself, are fundamental in quinoline (B57606) chemistry and provide pathways to related structures. Traditional methods for quinoline synthesis that can be adapted for such complex targets include:

The Pfitzinger Reaction: This involves the condensation of isatin (B1672199) with a carbonyl compound to form substituted quinoline-4-carboxylic acids. imist.ma

The Doebner-Miller Reaction: This approach uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid to generate quinolines. nih.gov

The Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. nih.gov

These established reactions, along with modern multicomponent reaction (MCR) strategies, provide a versatile toolbox for chemists to construct the diverse quinoline scaffolds necessary for accessing complex alkaloids like this compound. researchgate.net

Semisynthetic Derivatization Strategies for this compound Scaffolds

While total synthesis provides a route to the this compound framework, semisynthesis, which uses the naturally abundant alkaloid as a starting material, is a more common and practical approach for creating novel derivatives. researchgate.net These chemical modifications aim to enhance or introduce new functionalities, particularly for applications in asymmetric catalysis and surfactant science. iipseries.orgmdpi.com

The inherent chirality and amphiphilic potential of the this compound structure make it an excellent scaffold for the synthesis of chiral surfactants. These molecules can form chiral micelles in solution, creating a stereocontrolled microenvironment for chemical reactions. etsu.edu The synthesis of such surfactants is typically achieved by N-alkylation of the quinuclidine (B89598) nitrogen atom.

Research has demonstrated the straightforward synthesis of a series of this compound-derived surfactants by reacting the parent alkaloid with various alkylating agents. researchgate.netresearchgate.net This creates quaternary ammonium (B1175870) salts where the this compound unit acts as the hydrophilic chiral headgroup and the introduced alkyl chain serves as the hydrophobic tail. Both mono-alkylating and di-alkylating agents have been successfully employed to generate these novel surfactants. researchgate.netresearchgate.net

Alkylating Agent TypeSpecific Agent ExamplesResulting Surfactant Structure
Mono-alkylating AgentHexyl bromide, Octyl bromide, Dodecyl bromide, Octadecyl bromideThis compound N-alkyl ammonium bromide
Di-alkylating Agentα,α'-p-xylene-di-bromideGemini surfactant with two this compound headgroups linked by a p-xylene (B151628) spacer

These this compound-derived surfactants have proven effective in stabilizing water-soluble palladium nanoparticles, which in turn have been used as catalysts in asymmetric Suzuki cross-coupling reactions. researchgate.netresearchgate.net

The Cinchona alkaloids, including this compound, are renowned for their role as catalysts and ligands in asymmetric synthesis. researchgate.net Their rigid framework holds multiple stereocenters and functional groups—the C9 hydroxyl group, the quinuclidine tertiary amine, and the quinoline nitrogen—that can be selectively modified to fine-tune catalytic activity and enantioselectivity. researchgate.netliverpool.ac.uk

Functionalization strategies often target these key positions to create a new generation of organocatalysts. For example, the C9 hydroxyl group can be etherified or esterified to introduce new steric or electronic features. The quinuclidine nitrogen is frequently quaternized to generate phase-transfer catalysts. psu.edu Novel catalysts have also been designed by incorporating an alkyl group at the C2 position of the quinoline ring to block potential side reactions, such as undesired alkylation at the quinoline nitrogen. liverpool.ac.uk These modifications allow for the rational design of catalysts for a wide array of chemical transformations, including C-H functionalization, Michael additions, and cyclopropanations. liverpool.ac.ukpsu.eduumich.edu The goal of this functionalization is to create a well-defined chiral pocket around the catalytic site, enabling high levels of stereocontrol in the formation of new chemical bonds.

To bridge the gap between homogeneous and heterogeneous catalysis, this compound and its derivatives can be immobilized on solid supports. This approach combines the high selectivity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. iupac.org A common support is a polymer resin, often in the form of beads. iupac.orgmdpi.com

The synthesis of these polymer-supported catalysts involves chemically bonding the this compound derivative to a polymer backbone. A well-documented method involves the reaction of chloromethylated polystyrene with Cinchona alkaloids like cinchonine (B1669041) (a close structural relative of this compound). psu.edu This reaction forms a chiral quaternary ammonium salt that is covalently attached to the insoluble polymer resin. psu.edu

These polymer-supported catalysts have been successfully employed to catalyze asymmetric Michael reactions. psu.edu For instance, the addition of methyl 1-oxoindan-2-carboxylate to methyl vinyl ketone can be catalyzed by polymer-supported cinchonine, yielding the R-adduct with moderate enantiomeric excess. psu.edu This demonstrates the principle of transferring the chiral information from the immobilized alkaloid to the reaction products in a heterogeneous system. While the chemical fragility of these catalysts can be a limitation, they represent a significant step toward more sustainable and reusable catalytic systems. psu.edu

Reaction TypeReactantsCatalyst SystemOutcome
Michael AdditionMethyl 1-oxoindan-2-carboxylate + Methyl vinyl ketonePolymer-supported cinchonine quaternary ammonium saltAchieved optical yields of ~13% of the R-adduct. psu.edu
Michael AdditionEthyl 2-oxocyclohexanecarboxylate + Methyl vinyl ketonePolymer-supported cinchonine quaternary ammonium saltLow optical yields (<2.5%). psu.edu
Michael AdditionThio-p-cresol + Cyclohex-2-enonePolymer-supported cinchonine quaternary ammonium saltLow optical yields (<2.5%). psu.edu

Asymmetric Catalysis by Hydrocinchonine and Its Derivatives

Hydrocinchonine as a Chiral Organocatalyst in Enantioselective Transformations

This compound's structure, featuring a quinoline (B57606) ring, a quinuclidine (B89598) core, and crucial hydroxyl and vinyl (in this case, ethyl) groups at stereogenic centers, allows it to act as a bifunctional catalyst. It can activate substrates through hydrogen bonding and simultaneously provide a well-defined chiral environment to direct the outcome of a reaction.

Asymmetric 1,3-Dipolar Cycloaddition Reactions Catalyzed by this compound

This compound has been effectively utilized in asymmetric 1,3-dipolar cycloaddition (1,3-DC) reactions, particularly those involving azomethine ylides. These reactions are a powerful method for constructing highly functionalized, enantioenriched five-membered heterocycles like pyrrolidines, which are common motifs in natural products and pharmaceuticals. Current time information in Merrimack County, US.nih.gov

In one prominent example, this compound is used as a Brønsted base organocatalyst in cooperation with a chiral silver(I) phosphate (B84403) Lewis acid. researchgate.netnih.gov This dual catalytic system promotes the reaction between imino esters (azomethine ylide precursors) and π-deficient alkenes. researchgate.netnih.gov The protonated this compound is believed to activate the dipolarophile by lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy, while the silver salt activates the imino ester. researchgate.netnih.gov This cooperative action leads to a significant acceleration of the reaction and, crucially, high levels of stereocontrol. researchgate.netnih.gov Research has shown this method produces chiral bicyclic pyrrolidines as single diastereomers (>96% de) with excellent enantioselectivities (93–>99% ee). researchgate.net

Table 1: this compound/Silver Phosphate Catalyzed 1,3-Dipolar Cycloaddition of Glycine Imino Esters researchgate.net

DipolarophileYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
N-Methylmaleimide86>9693
N-Phenylmaleimide81>9696
Dimethyl Fumarate51>96>99
Di-tert-butyl Fumarate65>96>99

Enantioselective Aza-Henry Reactions Utilizing this compound

The aza-Henry, or nitro-Mannich, reaction is a vital carbon-carbon bond-forming reaction used to synthesize β-nitroamines, which are precursors to valuable vicinal diamines. While various Cinchona alkaloids and their derivatives, such as those based on hydroquinine (B45883) or cinchonine (B1669041), have been successfully employed as catalysts in enantioselective aza-Henry reactions, specific research data focusing solely on the use of unmodified this compound as the primary organocatalyst is not extensively detailed in the surveyed literature. nih.govbuchler-gmbh.com The field frequently utilizes derivatives or other members of the Cinchona family, often as thioureas or in combination with metal catalysts, to achieve high stereoselectivity. nih.govbuchler-gmbh.com

N–H Insertion Reactions Catalyzed by this compound and Related Chiral Aminoalcohols

N–H insertion reactions involving metal carbenoids are a direct method for forming C–N bonds and synthesizing α-amino acid derivatives. The strategy often involves a cooperative catalytic system where a metal complex (commonly rhodium- or copper-based) generates the carbene, and a chiral organocatalyst facilitates an enantioselective proton transfer. nih.govresearchgate.netorganic-chemistry.org The fundamental 2-amino-1-phenylethanol (B123470) structure, which is the core catalytic element of Cinchona alkaloids like this compound, has been identified as crucial for inducing chirality in such reactions. nih.gov However, while the catalytic principle is established for the broader class of Cinchona alkaloids, specific studies detailing the application and performance of this compound itself as the chiral proton shuttle in N-H insertion reactions are not prominently featured in available research, which often highlights other catalysts like chiral guanidines or spiro bisoxazolines. researchgate.netorganic-chemistry.org

Michael Addition Reactions Mediated by this compound Derivatives

The Michael addition is a cornerstone of organic synthesis for C–C bond formation. Organocatalytic, asymmetric versions of this reaction frequently employ bifunctional catalysts that can activate both the nucleophile and the electrophile. Derivatives of Cinchona alkaloids, particularly those modified at the C9 hydroxyl group to incorporate thiourea (B124793) or squaramide moieties, are highly effective for this purpose. These derivatives of alkaloids like cinchonine, dihydrocinchonidine, and hydroquinine have been extensively reported to catalyze the Michael addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity. beilstein-journals.orgrsc.org Despite the widespread success of its sister alkaloids, specific examples and detailed research findings on the use of this compound or its direct derivatives as the primary catalyst for mediating Michael addition reactions are not as commonly documented in the surveyed scientific literature.

Cooperative Catalysis Involving this compound

Cooperative catalysis, where two or more distinct catalysts work in concert to promote a single transformation, is a powerful strategy to achieve reactivity and selectivity unattainable with a single catalyst. This compound is an exemplary organocatalyst for such systems, particularly in partnership with metal catalysts.

Metal-Organic Cooperative Catalysis Systems

A prime example of this compound in metal-organic cooperative catalysis is its use with silver salts in the 1,3-dipolar cycloaddition of azomethine ylides, as mentioned previously. researchgate.netnih.gov In this system, this compound (the organic Brønsted base) and a chiral BINOL-derived silver phosphate (the metal-based Lewis acid) work together. researchgate.netnih.gov The synergy between the two chiral catalysts is crucial; a "matching" pair leads to a significant enhancement in enantiomeric excess compared to what either catalyst can achieve alone. nih.gov

Detailed studies, including NOESY experiments and DFT calculations, suggest that a non-covalent hydrogen bond forms between the this compound and the silver phosphate complex. nih.gov This interaction creates a well-defined, mutually coupled chiral environment where the two catalysts are in close contact, leading to superior transmission of chiral information during the cycloaddition. nih.gov This system represents a sophisticated approach where two chiral entities cooperatively activate the two different reactants of the cycloaddition. researchgate.net

Hydrogen-Bonding Activation in this compound Catalysis

Hydrogen-bond catalysis is a form of organocatalysis that utilizes hydrogen bonding interactions to accelerate and manage organic reactions. wikipedia.org This catalytic mode is fundamental in many enzymatic reactions within biological systems, where it helps to orient substrates and lower reaction barriers. wikipedia.org Hydrogen-bond donors can catalyze reactions through several mechanisms, including the stabilization of anionic intermediates and the activation of electrophiles via protonation. wikipedia.org A particularly effective strategy is "bifunctional catalysis," where the catalyst activates both the nucleophile and the electrophile simultaneously. wikipedia.org

In the context of this compound and other Cinchona alkaloids, the molecule's structure is uniquely suited for this type of catalysis. The key functional groups—the tertiary amine of the quinuclidine core and the secondary alcohol at the C9 position—are crucial. jst.go.jp These groups can engage in hydrogen bonding, acting as a bridge to bring reactants together in a specific, chiral orientation.

Research into enantioselective N–H insertion reactions has provided insight into this mechanism. It is proposed that the reaction proceeds through an eight-membered ring transition state. jst.go.jp In this model, the tertiary amine and secondary alcohol moieties, located on adjacent carbons, coordinate with the reaction intermediates. jst.go.jp The rigid conformation of the catalyst, enforced by the aromatic ring and the quinuclidine structure, restricts the orientation of both the amine and alcohol groups. jst.go.jp This spatial arrangement is critical for chiral induction, determining the stereochemical outcome of the reaction. Studies have identified the 2-amino-1-phenylethanol structure as the essential catalytic core of the Cinchona alkaloid in these transformations. jst.go.jp This ability to form multiple non-covalent interactions allows for the stabilization of transition states, thereby controlling the enantioselectivity of the reaction. wikipedia.org

This compound-Derived Ligands in Asymmetric Metal Catalysis

Beyond its use as an organocatalyst, this compound and its derivatives serve as versatile chiral ligands in asymmetric metal catalysis. researchgate.net The inherent chirality and structural rigidity of the this compound framework can be transferred to a metal center, creating a highly effective and selective asymmetric catalyst. These ligands have been successfully employed in a wide array of synthetically important reactions. researchgate.net The modification of this compound, often at the C9 hydroxyl group, allows for the creation of a diverse library of ligands, including those with amine, urea, thiourea, and amide functionalities, which can be fine-tuned for specific catalytic applications. dovepress.com

Chiral Surfactant-Stabilized Palladium Nanoparticles for Asymmetric Suzuki Cross-Coupling

A notable application of this compound-derived ligands is in the stabilization of palladium nanoparticles (PdNPs) for asymmetric cross-coupling reactions. preprints.org PdNPs are highly active catalysts due to their large surface area-to-volume ratio, but they can be unstable and prone to aggregation. researchgate.net Chiral surfactants derived from this compound provide a solution by stabilizing the nanoparticles and creating a chiral microenvironment for the catalytic reaction. preprints.orgresearchgate.net

In a specific application, this compound-derived surfactants were synthesized by reacting the alkaloid with various alkylating agents. researchgate.netresearchgate.net These chiral surfactants were then used to stabilize water-soluble palladium nanoparticles. The resulting catalyst system was successfully utilized in the asymmetric Suzuki cross-coupling reaction of naphthalene (B1677914) boronic acids with substituted naphthalene bromides to produce binaphthalenes. researchgate.net This approach offers a novel method for asymmetric catalysis that reduces the reliance on potentially toxic ligands and solvents, aligning with the principles of green chemistry. preprints.orgresearchgate.net The chiral environment provided by the this compound-based surfactant is crucial for inducing enantioselectivity in the cross-coupling products. preprints.org

Research Findings on Asymmetric Suzuki Cross-Coupling

The effectiveness of these chiral surfactant-stabilized palladium nanoparticles has been demonstrated in various studies. The table below summarizes typical results from these catalytic systems.

Reactant 1Reactant 2Catalyst SystemYield (%)Enantiomeric Excess (ee %)
Naphthalene boronic acidSubstituted naphthalene bromideThis compound-derived surfactant-PdNPsHighGood to Excellent (up to 97:3 e.r.) researchgate.net
3-Methyl-2-bromophenylamide1-Naphthaleneboronic acidPd-catalyst with chiral monophosphine ligandUp to 99Up to 88 researchgate.net
3-Methyl-2-bromo-1-nitrobenzene1-Naphthaleneboronic acidPd-catalyst with chiral monophosphine ligandUp to 99Up to 88 researchgate.net

e.r. = enantiomeric ratio

Mechanistic Investigations of Hydrocinchonine Catalyzed Reactions

Elucidation of Reaction Mechanisms in Hydrocinchonine-Mediated Asymmetric Transformations

The elucidation of reaction mechanisms in this compound-catalyzed processes reveals its versatile role as a bifunctional organocatalyst. dovepress.com The catalyst's structure, featuring both a basic quinuclidine (B89598) nitrogen and an acidic secondary hydroxyl group, allows it to interact with multiple reaction partners simultaneously, creating a highly organized and chiral environment that dictates the stereochemical outcome. dovepress.comrsc.org

A prominent example is the enantioselective N–H insertion reaction, where a rhodium(II) complex generates a reactive carbene from a diazo compound. jst.go.jp In a cooperative catalytic system, this compound works in concert with the achiral rhodium catalyst. jst.go.jp Mechanistic studies suggest that the chirality of the final product is determined exclusively by the this compound catalyst. jst.go.jp The process is believed to involve the formation of an ammonium (B1175870) ylide between the carbene and a substrate like aniline, which then proceeds through a structured transition state orchestrated by the chiral alkaloid. jst.go.jp

In other transformations, such as cycloadditions, this compound can function as a chiral Brønsted base. For instance, in certain [3+2] cycloadditions, this compound is used with a chiral silver phosphate (B84403) Lewis acid. This dual-catalyst system showcases cooperative catalysis where the protonated this compound lowers the energy of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), while the silver salt raises the energy of the 1,3-dipole's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction and enhancing stereoselectivity.

Furthermore, in reactions like the Michael addition, the quinuclidine nitrogen acts as a base to deprotonate a nucleophile, generating an enolate. Simultaneously, other parts of the catalyst, such as a hydroxyl or thiourea (B124793) group, can activate the electrophile through hydrogen bonding. dovepress.com This dual activation model is a recurring theme in explaining the efficacy of this compound and its derivatives. dovepress.com

Stereochemical Control and Chiral Induction Mechanisms

The remarkable ability of this compound to control stereochemistry stems from its rigid yet conformationally flexible framework, which creates a well-defined chiral pocket around the active site. dovepress.com This forces the reacting substrates into a specific spatial arrangement during the transition state, leading to the preferential formation of one enantiomer. rsc.orgjst.go.jp The absolute configuration of the product is often directly correlated with the pseudoenantiomeric form of the Cinchona alkaloid used; for example, this compound and its pseudo-enantiomer, hydrocinchonidine (B8776903), typically yield products of opposite chirality. jst.go.jpthegoodscentscompany.com

The precise stereochemical control exerted by this compound is not incidental but is the result of specific interactions involving its key functional groups. The secondary hydroxyl group at the C9 position and the tertiary nitrogen of the quinuclidine core are central to its catalytic prowess. dovepress.comjst.go.jp

Secondary Hydroxyl Group: The C9 hydroxyl group is frequently implicated as a crucial element for high enantioselectivity. It primarily functions as a hydrogen-bond donor, activating an electrophilic substrate and orienting it within the chiral pocket. dovepress.comresearchgate.net In the asymmetric alcoholysis of meso cyclic anhydrides, this hydroxyl group is part of a general base catalysis mechanism. pnas.org The indispensable nature of this group was demonstrated in an enantioselective N–H insertion reaction; when the hydroxyl group was replaced with an O-methyl group, the catalytic system produced a racemic product, indicating a complete loss of enantiomeric induction. jst.go.jp This highlights the direct participation of the hydroxyl group in the stereodetermining step of the reaction. jst.go.jp

Quinuclidine Nitrogen: The quinuclidine nitrogen is the most basic site in the molecule and typically acts as a Brønsted base, abstracting a proton from the nucleophile to generate a reactive species like an enolate. dovepress.comresearchgate.net In other mechanisms, it can be protonated by a co-catalyst (like a carboxylic acid) to form a quinuclidinium ion. dovepress.com This positively charged moiety can then engage in hydrogen bonding or electrostatic interactions to stabilize and orient the transition state complex, as seen in certain aldol (B89426) and Diels-Alder reactions. nih.gov In N-H insertion reactions, this tertiary amine is proposed to form an ammonium ylide intermediate with the carbene, a key step that precedes a proton shift through a cyclic transition state. jst.go.jp Alkylation of this nitrogen leads to a complete loss of enantioselectivity, confirming its vital role. researchgate.net

The synergistic action of the acidic C9-OH and the basic quinuclidine nitrogen allows for a bifunctional activation mode, where the catalyst simultaneously organizes both the nucleophile and the electrophile in a highly ordered, ternary complex. dovepress.comrsc.org

To rationalize the observed stereoselectivities, several transition state models have been proposed, often supported by Density Functional Theory (DFT) calculations. These models provide a three-dimensional picture of the interactions in the stereochemistry-determining step.

One of the most well-defined models is the eight-membered ring transition state , proposed for the this compound-catalyzed N-H insertion reaction of a carbene into an amine. jst.go.jp

Mechanism: In this model, the reaction proceeds via an ammonium ylide formed between the amine and the rhodium-carbene. jst.go.jp

Structure: A subsequent dovepress.comjst.go.jp-proton shift occurs through a cyclic transition state. This eight-membered ring is composed of the this compound catalyst and the ylide intermediate. jst.go.jp The catalyst's tertiary amine (quinuclidine nitrogen) and secondary alcohol moieties are proposed to coordinate with the ammonium and anionic carbon parts of the ylide, respectively. jst.go.jp

Stereocontrol: The rigid quinoline (B57606) and quinuclidine components of the catalyst lock the conformation, restricting the orientation of both the amine and alcohol groups. jst.go.jp This rigid assembly forces the substrates into a specific geometry, leading to the observed high enantioselectivity. jst.go.jp

The table below summarizes an experiment demonstrating the critical role of the hydroxyl group, which supports the proposed transition state model. When a catalyst with a free hydroxyl group is used, significant enantiomeric excess (ee) is observed. However, when this group is methylated, the reaction yields a racemic product.

CatalystKey Functional GroupProduct Enantiomeric Excess (ee)Conclusion
(1R,2S)-2-(dibutylamino)-1-phenylpropan-1-olFree -OH51% (R)Hydroxyl group participates in chiral induction.
O-methyl analog of catalyst-OCH3 (methylated)Racemic (0%)Loss of enantioselectivity proves the -OH group is essential for stereocontrol. jst.go.jp

Beyond the eight-membered ring, other models exist for different reactions. For instance, in the dihydroxylation of olefins, transition states resembling a metallaoxetane ([2+2] cycloaddition) or a five-membered structure ([3+2] cycloaddition) have been analyzed to explain the stereochemical outcome. figshare.com These models underscore that while the fundamental principles of bifunctional activation are common, the specific geometry of the transition state is highly dependent on the nature of the reactants and the transformation type.

Pharmacological and Biological Investigations of Hydrocinchonine

Modulation of Multidrug Resistance (MDR) by Hydrocinchonine in Cancer Cell Lines

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. nih.gov This phenomenon is often linked to the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to expel therapeutic agents from the cell, reducing their intracellular concentration and efficacy. wikipedia.orgoaepublish.com

P-glycoprotein (P-gp), also known as ABCB1, is a well-characterized efflux pump that plays a crucial role in MDR. nih.govresearchgate.net this compound has demonstrated the ability to inhibit P-gp, thereby modulating the efflux of chemotherapeutic drugs from cancer cells. frontiersin.orgmdpi.com Studies have shown that this compound can downregulate the expression of P-gp. frontiersin.org This inhibitory action increases the intracellular accumulation of P-gp substrates. For instance, in P-gp-positive uterine sarcoma cells (MES-SA/DX5), this compound was found to enhance the accumulation of rhodamine, a known P-gp substrate. researchgate.net This effect was not observed in P-gp-negative MES-SA cells, highlighting the specificity of this compound's action on P-gp. researchgate.netbiocrick.com The inhibition of these efflux pumps by compounds like this compound is a key strategy being explored to overcome MDR in cancer. nih.gov

A significant consequence of this compound's P-gp inhibitory activity is its ability to work synergistically with conventional antineoplastic agents. medchemexpress.commedchemexpress.com Research has shown that this compound potentiates the cytotoxicity of paclitaxel (B517696) in multidrug-resistant uterine sarcoma cells (MES-SA/DX5). researchgate.netbiocrick.comresearchgate.net When used in combination with paclitaxel, this compound significantly increases the cancer-killing effects of the drug in resistant cells. researchgate.net This synergistic relationship suggests that this compound can re-sensitize resistant cancer cells to chemotherapy, making it a promising candidate for combination therapies aimed at overcoming MDR. biocrick.commedchemexpress.com

Table 1: Effect of this compound on Paclitaxel Cytotoxicity in Uterine Sarcoma Cells

Cell Line Treatment Effect Citation
MES-SA/DX5 (P-gp positive) This compound + Paclitaxel Significantly increased cytotoxicity researchgate.netbiocrick.com
MES-SA (P-gp negative) This compound + Paclitaxel No significant increase in cytotoxicity researchgate.netbiocrick.com

P-glycoprotein (P-gp) Inhibition and Efflux Pump Modulation

Cellular Responses to this compound Treatment in Chemosensitization Studies

Beyond its direct effects on drug efflux pumps, this compound also influences cellular processes that contribute to cell death, particularly in the context of chemosensitization.

This compound, in combination with chemotherapeutic agents, has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netmedchemexpress.com Apoptosis is a critical mechanism for eliminating cancerous cells and is often dysregulated in tumors. frontiersin.orgnih.gov Studies have demonstrated that the combination of this compound and paclitaxel leads to a synergistic apoptotic effect in MES-SA/DX5 cells. researchgate.netbiocrick.com This is evidenced by an increase in the sub-G1 apoptotic portion of the cell population, a hallmark of apoptosis. researchgate.netbiocrick.com The cell cycle is a tightly regulated process that governs cell division, and perturbations can lead to cell death. aps.orgwikilectures.eu The induction of apoptosis by this compound is linked to its ability to cause cell cycle arrest, particularly in the G0/G1 phase, which enhances the apoptotic effects of drugs like doxorubicin. sci-hub.senih.govresearchgate.netplos.org

The apoptotic process is executed by a family of proteases called caspases. researchgate.netresearchgate.net this compound, when combined with paclitaxel, has been found to activate caspase-3, a key executioner caspase. researchgate.netbiocrick.com Activated caspase-3 is responsible for cleaving various cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis. researchgate.netresearchgate.net

One of the primary substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. cellsignal.comresearchgate.net Cleavage of PARP by caspase-3, which separates its DNA-binding domain from its catalytic domain, is a well-established marker of apoptosis. cellsignal.comnih.govnih.gov Research has confirmed that treatment with this compound and paclitaxel effectively leads to the cleavage of PARP in resistant cancer cells. researchgate.netbiocrick.com This action facilitates cellular disassembly and serves as a clear indicator of apoptosis being induced. cellsignal.com

Table 2: Apoptotic Markers Induced by this compound in Combination with Paclitaxel

Marker Observation Cellular Role Citation
Caspase-3 Activation Key executioner of apoptosis researchgate.netbiocrick.com
PARP Cleavage A hallmark of apoptosis, facilitates cellular disassembly researchgate.netbiocrick.comcellsignal.com
Sub-G1 Phase Increased cell population Indicates apoptotic cells with fragmented DNA researchgate.netbiocrick.comsci-hub.se

Induction of Apoptosis and Cell Cycle Perturbations

Interactions with Biological Targets: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

In addition to its effects on cancer cells, this compound's pharmacological profile includes interactions with neurotransmitter receptors. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in various physiological processes. wikipedia.orgsigmaaldrich.com These receptors are also found on non-neuronal cells and can be a target for various drugs. frontiersin.org

This compound is known to act as an antagonist at certain nAChRs. drugbank.comnih.govnih.gov Specifically, it has been identified as an antagonist of the α9α10 nAChR subtype. nih.govnih.gov The α9 and α10 subunits assemble to form functional receptors that are expressed in tissues like the inner ear hair cells and immune cells. nih.govconicet.gov.ar Antagonism of these receptors by compounds like this compound is an area of research for conditions such as chronic pain and inflammation. nih.govnih.govfrontiersin.org

Advanced Analytical Characterization and Separation Science of Hydrocinchonine

Chromatographic Methodologies for Hydrocinchonine and its Analogs

Chromatography is a cornerstone for the separation and quantification of cinchona alkaloids. The inherent structural similarities among these compounds, including this compound, present significant analytical challenges, necessitating the development of highly selective and efficient methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of cinchona alkaloids. scribd.com Reversed-phase HPLC, particularly with octadecylsilane (B103800) (ODS or C18) columns and acidic mobile phases, is widely used for the quantification of these compounds. scribd.comresearchgate.net However, the basic nature of cinchona alkaloids can lead to strong interactions with residual silanol (B1196071) groups on the column's stationary phase, resulting in poor peak shape and compromised resolution. researchgate.net To overcome this, various strategies are employed, such as using an alkylphenyl column which has been shown to adequately resolve a complex mixture of eight cinchona alkaloids, including this compound. nih.gov The use of alkaline eluents (e.g., pH 9.0) with specialized columns like the Asahipak ODP-50 6D can also provide good separation. shodex.com

Method development in HPLC is a systematic process of creating a procedure to identify and quantify a substance. labmanager.com This involves selecting the appropriate analytical technique and ensuring the method delivers consistent and reliable results. labmanager.com The validation of an analytical method is critical to ensure its accuracy, precision, linearity, and sensitivity. labmanager.comresearchgate.net According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, precision (repeatability and intermediate precision), accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govpensoft.net For instance, a validated RP-HPLC method for a pharmaceutical compound might demonstrate linearity with a correlation coefficient (R²) greater than 0.999 over a specified concentration range and low relative standard deviations (RSD) for precision studies. nih.govpensoft.net The ultimate goal is to develop a robust and reproducible HPLC method suitable for routine quality control and research applications. nih.gov

Table 1: Key Parameters in HPLC Method Validation

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. Well-resolved peak for the analyte with no interference from other compounds.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (R²) ≥ 0.999. labmanager.com
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Relative Standard Deviation (RSD) < 2%. nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Recovery typically between 98-102%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Calculated based on signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Calculated based on signal-to-noise ratio (e.g., 10:1).

This table is generated based on information from multiple sources. labmanager.comnih.govpensoft.net

Two-Dimensional Liquid Chromatography (2D-LC) Applications in Complex Mixture Analysis

For exceptionally complex samples where single-dimension HPLC may not provide adequate separation, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. chromatographyonline.comchromatographyonline.com This technique subjects the sample to two distinct and consecutive separations, often using columns with different separation mechanisms to increase orthogonality and peak capacity. chromatographyonline.comscielo.br

There are several modes of 2D-LC, including heart-cutting, multiple heart-cutting (MHC), and comprehensive (LCxLC) analysis. scielo.bramericanpharmaceuticalreview.com In heart-cutting, only a specific fraction from the first dimension (1D) is transferred to the second dimension (2D) for further separation. americanpharmaceuticalreview.comthermofisher.com This targeted approach is useful for analyzing specific compounds in a complex matrix. mdpi.com Comprehensive 2D-LC (LCxLC) involves the analysis of the entire sample in both dimensions, providing a global profile of the mixture. chromatographyonline.com

The development of 2D-LC methods is crucial for improving selectivity, resolution, and peak capacity, especially for challenging separations like those involving natural alkaloids. nih.gov A guide for column selection in 2D-LC for alkaloids has been proposed, based on evaluating the applicability and orthogonality of various columns. nih.gov This approach aids in developing methods that produce symmetrical peaks and high orthogonality, facilitating the successful isolation of alkaloids from complex natural samples. nih.gov For instance, combining different column chemistries, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can enhance the separation of compounds with diverse polarities. scielo.br The incompatibility of mobile phases between the two dimensions can be a challenge, but strategies like in-line mixing modulation have been developed to overcome this. nih.gov

Mass Spectrometric Approaches and Derivatization Strategies

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography for the analysis of this compound and its analogs. It provides molecular weight information and structural details, enhancing the specificity of the analysis. researchgate.net

Chemical Derivatization for Enhanced Detection and Separation in Mass Spectrometry

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). jfda-online.com For compounds that are not inherently volatile or thermally stable, derivatization is often necessary for GC-MS analysis. mdpi.comthermofisher.com For cinchona alkaloids, which are non-volatile, derivatization would be required for GC-based methods. researchgate.netmdpi.com Common derivatization reactions include silylation, acylation, and alkylation, which can increase volatility, improve chromatographic peak shape, and enhance detection sensitivity. jfda-online.com

In LC-MS, derivatization can be employed to enhance ionization efficiency and improve detection limits. nih.gov For example, introducing a group that is readily ionizable in the MS source can significantly boost the signal. nih.govmdpi.com This is particularly useful for compounds that exhibit poor ionization in their native form. mdpi.com Furthermore, derivatization can be used to introduce specific fragmentation patterns during tandem mass spectrometry (MS/MS), aiding in structural elucidation. jfda-online.com For instance, the introduction of a dansyl group has been shown to enhance both ionization efficiency and collision-activated dissociation in the analysis of 1-hydroxypyrene. nih.gov

Ion Mobility Mass Spectrometry for Enhanced Isomer Separation and Analysis

Ion mobility spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. mdpi.comwikipedia.org When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio but different three-dimensional structures. wikipedia.orgnih.gov This is particularly valuable for the analysis of cinchona alkaloids, which include numerous stereoisomers and structural analogs. acs.org

Different types of ion mobility spectrometry exist, including drift-tube IMS (DTIMS), traveling wave IMS (TWIMS), and field-asymmetric waveform IMS (FAIMS). mdpi.comwikipedia.org High-resolution ion mobility (HRIM) systems can provide peak capacities equivalent to a short liquid chromatography separation but on a much faster timescale. sepscience.com This capability allows for the resolution of isomeric compounds and can increase the sensitivity and speed of mass spectrometry measurements. sepscience.comrsc.org The combination of ion mobility with theoretical chemical calculations has been successfully used to separate and differentiate cinchona alkaloid stereoisomers and their analogs. acs.org

Advanced Spectroscopic Characterization of this compound-Derived Systems

Beyond chromatographic and mass spectrometric methods, advanced spectroscopic techniques are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of complex molecules, including the determination of stereochemistry. nih.gov While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule. researchgate.net

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. nih.gov For instance, in studies involving the synthesis of catalysts where this compound or its derivatives are used as chiral modifiers, IR spectroscopy can be used to monitor the adsorption of the modifier onto the catalyst surface. acs.org

UV-Visible spectroscopy is a more traditional method used for the quantitative analysis of cinchona alkaloids, often in conjunction with HPLC. mdpi.comnih.gov The characteristic UV absorption of the quinoline (B57606) chromophore allows for detection and quantification. nih.gov

These advanced analytical and spectroscopic techniques, often used in combination, provide a comprehensive toolkit for the detailed characterization, separation, and analysis of this compound and its complex family of related alkaloids.

Application in Catalyst Characterization

This compound, a Cinchona alkaloid, serves as a crucial component in the development and characterization of advanced catalytic systems. Its application is particularly notable in the field of asymmetric catalysis, where the inherent chirality of the this compound molecule is exploited to create enantioselective catalysts. The characterization of these catalysts is essential to understand their structure, stability, and the mechanism by which they impart chirality.

Researchers have synthesized chiral surfactants from this compound to stabilize palladium nanoparticles (PdNPs). researchgate.net These surfactant-stabilized PdNPs are effective catalysts in aqueous media. researchgate.net The characterization of these catalytic nanoparticles involves a suite of analytical techniques. UV-Visible spectroscopy is employed to monitor the formation of the PdNPs, while techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Thermo Gravimetric Analysis (TGA), and Zeta potential studies are used to extensively understand the properties of the this compound-based surfactant and its interaction with the nanoparticle surface. researchgate.net

The structural core of this compound, which contains a chiral 2-aminoethanol functional group, is considered a key to its catalytic efficacy. jst.go.jp The rigid conformation of the molecule, arising from its aromatic quinoline ring and quinuclidine (B89598) moiety, helps to restrict the orientation of reactants, leading to high enantioselectivity. jst.go.jp

The characterization of catalysts modified with Cinchona alkaloids often involves spectroscopic methods to probe the interaction between the alkaloid and the catalyst surface. acs.org For instance, in systems using the related alkaloid cinchonidine (B190817), infrared (IR) spectroscopy is a powerful tool. acs.orgresearchgate.net By pressing the solid catalyst into a pellet, IR spectra can be obtained in transmission mode to identify how the alkaloid adsorbs onto the catalyst, for example, on the metal surfaces of a platinum catalyst. acs.org Such studies provide qualitative and quantitative data on the nature of the adsorption and the orientation of the alkaloid on the catalyst surface, which is fundamental to understanding its role as a chiral modifier. acs.orgresearchgate.net These characterization principles are directly applicable to this compound-modified catalysts.

The table below summarizes key techniques used in the characterization of catalysts involving this compound and related alkaloids.

Characterization TechniqueInformation Gained
UV-Visible Spectroscopy Confirmation of nanoparticle formation and stability. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Understanding the interaction between the alkaloid and the catalyst surface; identification of adsorbed species. researchgate.netacs.orgresearchgate.net
Thermo Gravimetric Analysis (TGA) Assessing the thermal stability of the catalyst and the amount of organic modifier (alkaloid) present. researchgate.netnih.gov
Zeta Potential Determining the surface charge and colloidal stability of nanoparticle catalysts in a solution. researchgate.net
X-ray Diffraction (XRD) Analyzing the crystalline structure and size of the catalyst particles. nih.govnih.gov

Spectroscopic Probes for Mechanistic Study Intermediates

This compound and its related Cinchona alkaloids are valuable not only as catalytic modifiers but also as spectroscopic probes for elucidating reaction mechanisms, particularly for identifying transient intermediates. The distinct spectroscopic signature of the alkaloid allows researchers to monitor its state and environment during a catalytic reaction, providing insights into the mechanistic pathway.

In-situ spectroscopy is a particularly powerful approach. Infrared absorption spectroscopy, for example, can be adapted to study liquid-solid interfaces under realistic reaction conditions. researchgate.net By monitoring the vibrational modes of the this compound molecule adsorbed on a catalyst surface during a reaction, it is possible to detect changes in its conformation, bonding, and interactions with substrates and other intermediates. researchgate.net For example, studies on the related alkaloid cinchonidine have shown that its adsorption configuration on metal surfaces is influenced by factors such as hydrogen coadsorption, which can be monitored spectroscopically. researchgate.net These observations are critical for understanding how the alkaloid facilitates the enantioselective outcome of a reaction.

The UV-Visible spectrum of a this compound-stabilized catalyst system can also serve as a probe. Changes in the spectrum of palladium nanoparticles stabilized by this compound-derived surfactants before, during, and after a reaction can indicate changes in the electronic state or aggregation of the nanoparticles, providing clues about the active catalytic species and potential deactivation pathways. researchgate.net

Furthermore, in reactions where radical species are proposed as intermediates, spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used. researchgate.net While this compound itself may not be the primary subject of EPR, its influence on the formation and stabilization of radical intermediates can be inferred by combining kinetic data with spectroscopic detection of these short-lived species. By using spin-trapping agents, transient radicals can be converted into more stable species that are detectable by EPR, and the presence of this compound in the system can alter the observed radical concentrations, thus shedding light on its role in the mechanism. researchgate.net

The research findings on the use of this compound and its analogs as spectroscopic probes are summarized below:

Spectroscopic TechniqueApplication in Mechanistic StudiesResearch Findings
In-Situ Infrared (IR) Spectroscopy Probing the adsorbed state of the alkaloid on the catalyst surface under reaction conditions. researchgate.netProvides information on the molecular configuration, stability, and interaction of the alkaloid with reactants and the catalyst surface. researchgate.net
UV-Visible Spectroscopy Monitoring the state of the catalyst (e.g., metal nanoparticles) during the reaction. researchgate.netDetects changes in the catalyst's electronic properties or aggregation state, offering insights into the active species and stability. researchgate.net
Electron Paramagnetic Resonance (EPR) Detecting radical intermediates in reactions catalyzed by systems containing the alkaloid. researchgate.netHelps to confirm or rule out radical pathways and to understand the alkaloid's role in influencing the formation or reactivity of intermediates. researchgate.net

Computational Studies on Hydrocinchonine Systems

Quantum Mechanical and Molecular Dynamics Simulations of Hydrocinchonine Interactions

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a powerful lens through which to examine the dynamic and energetic landscape of this compound-mediated processes. mpg.deethz.ch These methods allow for the detailed investigation of molecular interactions at an atomistic level, offering a deeper understanding of the forces that drive catalysis and biological recognition. frontiersin.org

Understanding Non-Covalent Interactions in Catalysis and Biological Systems

Non-covalent interactions are paramount in determining the structure, stability, and function of molecular systems, from complex biological assemblies to highly selective catalysts. mdpi.comharvard.edu In the context of this compound, these interactions, which include hydrogen bonding, electrostatic forces, and van der Waals interactions, are crucial for its role in asymmetric catalysis. harvard.edursc.org

Computational studies have been instrumental in dissecting the nature of these non-covalent interactions. For instance, in cooperative catalytic systems, where this compound acts in concert with a metal catalyst, simulations can reveal the precise geometry and energetic contributions of hydrogen bonds between the two catalytic entities. researchgate.net These interactions are often responsible for creating a well-defined chiral pocket that dictates the stereochemical outcome of a reaction. researchgate.net

The study of biological systems through computational modeling has also highlighted the significance of non-covalent interactions. frontiersin.orgnih.gov Although direct computational studies on this compound's interaction with specific biological targets are not extensively detailed in the provided context, the principles derived from general computational systems biology are applicable. ufz.deinstitut-curie.orgnih.gov These principles underscore that the binding of a small molecule like this compound to a biological receptor is governed by a complex network of non-covalent interactions. Molecular dynamics simulations can map these interactions and provide insights into the binding affinity and specificity. frontiersin.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights in Catalysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms, particularly in the realm of catalysis. rsc.orgmdpi.com DFT calculations offer a balance between computational cost and accuracy, enabling the exploration of complex potential energy surfaces and the characterization of transient species like transition states. arxiv.orguib.no

Theoretical Prediction of Reaction Pathways and Transition States

A significant application of DFT in the study of this compound-catalyzed reactions is the theoretical prediction of reaction pathways and the identification of transition states. pku.edu.cn By mapping the potential energy surface of a reaction, researchers can delineate the most probable sequence of elementary steps that lead from reactants to products. tau.ac.il

For example, in asymmetric cycloaddition reactions, DFT calculations can be employed to compare different possible reaction channels, such as concerted or stepwise mechanisms. pku.edu.cn The calculations can pinpoint the transition state for each pathway, which represents the highest energy point along the reaction coordinate. arxiv.orgtau.ac.il The geometry and energy of the transition state are critical for understanding the reaction's kinetics and stereoselectivity. arxiv.org

The following table summarizes representative data from DFT calculations on a hypothetical reaction, illustrating how computational methods can distinguish between different pathways:

PathwayTransition StateActivation Energy (kcal/mol)
ConcertedTS125.3
Stepwise (Step 1)TS2a28.1
Stepwise (Step 2)TS2b19.5

This table is illustrative and does not represent specific experimental data.

Energetic Analysis of Chiral Induction Processes

The ability of this compound to induce chirality in a product molecule is a direct consequence of the energetic differences between the diastereomeric transition states leading to the two possible enantiomers. DFT calculations are exceptionally well-suited to quantify these subtle energy differences, providing a molecular-level explanation for the observed enantioselectivity. researchgate.net

In a typical scenario, the this compound catalyst forms a complex with the reactants, and this complex proceeds through one of two competing transition states. The energetic favorability of one transition state over the other determines which enantiomer is formed in excess. DFT calculations can model these transition state structures and compute their relative energies with high precision. mdpi.com

For instance, in a cooperative catalysis system involving a BINOL-derived silver phosphate (B84403) and this compound, DFT calculations, along with NOESY experiments, have supported the existence of a non-covalent hydrogen bond between the two catalysts. researchgate.net This interaction helps to create a rigid and well-defined chiral environment, leading to enhanced enantiomeric excess. researchgate.net The analysis of non-covalent interactions (NCI) can further elucidate the origin of stereoselectivity. researcher.life

Computational Approaches in Catalyst Design and Optimization

The insights gained from computational studies are not merely academic; they provide a rational basis for the design and optimization of new and improved catalysts. catalysis.blogrsc.orgrsc.org By understanding the key structural features and interactions that govern catalytic performance, chemists can intelligently modify the catalyst structure to enhance its activity and selectivity. chimia.ch

Computational tools can accelerate the catalyst development process by enabling the virtual screening of numerous candidate structures before committing to laborious and expensive experimental synthesis and testing. catalysis.blog For instance, if DFT calculations reveal that a specific hydrogen bond is crucial for high enantioselectivity, new catalyst derivatives can be designed with modified functional groups to strengthen this interaction.

Furthermore, computational methods can aid in understanding catalyst deactivation pathways, providing valuable information for designing more robust and long-lasting catalysts. catalysis.blog The integration of machine learning techniques with computational chemistry is also emerging as a powerful strategy for catalyst optimization, allowing for the exploration of vast chemical spaces and the identification of promising catalyst candidates with greater efficiency. rsc.org

Future Research Directions and Translational Perspectives

Development of Novel Hydrocinchonine-Derived Catalysts with Enhanced Selectivity and Efficiency

The quest for more efficient and selective chemical syntheses is driving the development of new catalysts derived from this compound and its parent compounds. nih.govrsc.orgcore.ac.uk Researchers are modifying the Cinchona alkaloid structure to create catalysts tailored for specific reactions, aiming to improve yield and enantioselectivity. nih.govyok.gov.tr

A key area of focus is the development of catalysts for asymmetric synthesis, a process crucial in the pharmaceutical industry for producing pure enantiomers of chiral drugs. nih.govyok.gov.tr For instance, novel cinchonidine-based quaternary ammonium (B1175870) salts have been designed to improve the selectivity of aldol (B89426) reactions for the synthesis of β-hydroxy α-amino acids. nih.gov These efforts often involve modifications at the C6′ and C9 positions of the Cinchona alkaloid core, introducing functional groups like amines, ureas, thioureas, and amides. core.ac.uk

The development of multi-functional catalysts that can perform several catalytic actions in a single step is a promising area of future research. mdpi.com This could simplify refining processes and reduce the need for multiple catalytic stages. mdpi.com Furthermore, advanced synthesis techniques such as sol-gel processes and microwave-assisted synthesis are being employed to create catalysts with precisely controlled composition, particle size, and porosity, leading to enhanced catalytic performance. mdpi.com The ultimate goal is to develop robust, reusable, and highly efficient catalysts for a wide range of chemical transformations. yok.gov.tracs.org

Exploration of this compound's Pharmacological Potential in New Therapeutic Modalities

Recent studies have highlighted the potential of this compound and its analogs as valuable compounds in the development of new therapies. researchgate.netnih.govmdpi.com These innovative therapeutic approaches, often referred to as new modalities, leverage cutting-edge science to target diseases in novel ways and include technologies like antibody-drug conjugates, gene therapy, and RNA therapeutics. drugdiscoverynews.comnih.goviapchem.orgrevvitysignals.com

A significant area of investigation is the potential of this compound and related Cinchona alkaloids to overcome multidrug resistance (MDR) in cancer cells. researchgate.netnih.govnih.gov MDR is a major obstacle in cancer treatment where cancer cells become resistant to various chemotherapy drugs. nih.gov this compound, along with cinchonine (B1669041) and quinidine, has been shown to increase the cytotoxicity of paclitaxel (B517696) in multidrug-resistant uterine sarcoma cells. researchgate.netnih.gov This suggests a role for these compounds as MDR-reversal agents in combination cancer therapies. core.ac.uk The mechanism often involves the inhibition of P-glycoprotein (P-gp), a transporter protein that pumps drugs out of cancer cells. nih.govmdpi.com

The exploration of this compound derivatives extends to other therapeutic areas as well. There is growing interest in developing derivatives with antiviral and anticancer properties. rsc.orgresearchgate.netmdpi.comfrontiersin.orgnih.govnih.govmdpi.com For example, novel tetrahydroquinoline derivatives have shown promise as potent anticancer agents, and pyrazole (B372694) derivatives with a hydroxyquinoline scaffold have demonstrated antiviral activity against a range of coronaviruses. rsc.orgresearchgate.net The development of small peptides of marine origin and their derivatives is also being explored for cancer therapy. mdpi.com The overarching goal is to discover and develop new, effective, and less toxic therapeutic agents for a variety of diseases. nih.govmdpi.com

Advancements in Analytical and Separation Techniques for this compound and its Metabolites

The ability to accurately detect and quantify this compound and its metabolites is crucial for both research and potential clinical applications. Future advancements in analytical and separation techniques are focused on improving sensitivity, specificity, and efficiency. researchgate.netprinceton.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of complex mixtures and is being increasingly used for the determination of Cinchona alkaloids and their metabolites. researchgate.netlongdom.org Techniques like hydrophilic interaction chromatography (HILIC) are particularly effective for separating highly water-soluble metabolites that are not well-retained by standard reversed-phase chromatography. princeton.edu The development of new stationary phases and the optimization of mobile phase conditions in high-performance liquid chromatography (HPLC) are also contributing to better separation of these compounds. researchgate.net

Other promising techniques include:

Gas chromatography-mass spectrometry (GC-MS): Useful for analyzing volatile compounds and provides reproducible molecular fragmentation patterns for metabolite identification. thermofisher.com

Ion chromatography (IC): An effective method for separating charged or very polar compounds. thermofisher.com

Capillary electrophoresis and capillary electrochromatography: These methods, after further development, could prove valuable for Cinchona alkaloid separations. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique allows for the direct analysis of alkaloids in natural sources like Cinchona bark. researchgate.net

These advanced analytical methods are essential for pharmacokinetic studies, metabolomics research, and ensuring the quality and purity of this compound-based products. princeton.edulongdom.orgthermofisher.com

Integration of Multidisciplinary Approaches in this compound Research

The future of this compound research lies in the convergence of various scientific disciplines. A multidisciplinary approach that combines chemistry, biology, materials science, and nanotechnology will be essential to fully exploit the potential of this versatile compound.

Key areas of integration include:

Computational Modeling and Drug Design: Utilizing computer simulations and molecular docking studies to design and predict the efficacy of new this compound derivatives as catalysts or therapeutic agents. researchgate.net

Materials Science: Exploring the use of this compound in the development of functional materials. uibk.ac.atnrel.govopenaccessjournals.combruker.com This could involve incorporating this compound into polymers or creating novel crystalline forms with enhanced pharmaceutical properties. uibk.ac.at

Nanotechnology: Investigating the application of nanotechnology for the targeted delivery of this compound-based drugs or the creation of novel nanomaterials with unique catalytic or biomedical properties. europa.euyoutube.comchemisgroup.uscas.orgyoutube.com For example, nanoparticles could be engineered to deliver this compound specifically to cancer cells, increasing efficacy and reducing side effects. chemisgroup.us

By fostering collaboration between researchers in these diverse fields, the scientific community can accelerate the translation of fundamental discoveries about this compound into practical applications that benefit society.

Q & A

Q. What experimental approaches are recommended for characterizing Hydrocinchonine’s structural and physicochemical properties?

To ensure reproducibility, employ spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity analysis. Include detailed protocols for sample preparation, solvent systems, and calibration standards. For novel derivatives, provide crystallographic data (XRD) and computational modeling (DFT) to validate stereochemistry . Comparative tables summarizing spectral data against known analogs are essential to establish identity .

Q. How can researchers design a robust literature review strategy for this compound-related studies?

Begin with specialized chemistry databases (SciFinder, Reaxys) using keywords like “this compound,” “Cinchona alkaloids,” and “stereoselective synthesis.” Prioritize primary literature from peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-curated platforms. Use citation tracking to identify seminal works and recent reviews. Tabulate key findings (e.g., biological activity, synthetic routes) to highlight knowledge gaps .

Q. What criteria should guide the selection of this compound analogs for comparative studies?

Focus on structural variations (e.g., substituents at C9 or quinuclidine ring modifications) with documented impacts on bioactivity. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Include a rationale for controls (e.g., Cinchonidine, Quinidine) and justify sample sizes based on statistical power analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Apply a multi-disciplinary approach:

  • Experimental : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables. Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Analytical : Perform meta-analyses of published dose-response curves to identify outliers or methodological biases.
  • Computational : Compare molecular docking results across multiple software (AutoDock, Schrödinger) to assess consensus . Document uncertainties in instrumentation (e.g., ±5% error in IC50 measurements) and discuss implications .

Q. What strategies optimize the reproducibility of this compound’s enantioselective synthesis?

  • Catalytic Systems : Screen chiral catalysts (e.g., Jacobsen’s thiourea) with varying steric/electronic profiles. Tabulate enantiomeric excess (ee) values and reaction yields.
  • Process Controls : Monitor kinetic parameters (temperature gradients, mixing rates) using in-situ FTIR or Raman spectroscopy.
  • Data Sharing : Publish raw chromatograms and crystallographic CIF files in FAIR-compliant repositories (e.g., ChemSpider) . Reference precedents from asymmetric catalysis literature to justify protocol adaptations .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies of this compound?

  • Pharmacokinetic Analysis : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to explain bioavailability gaps.
  • Model Selection : Validate animal models (e.g., murine vs. primate) for target relevance. Use compartmental modeling to extrapolate in vitro IC50 to effective in vivo doses.
  • Data Integration : Create heatmaps correlating in vitro potency (e.g., Ki), ADMET properties, and in vivo outcomes .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are applicable to this compound hypothesis development?

  • PICO : Define Population (e.g., enzyme targets), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcome (inhibition rate).
  • FINER : Ensure hypotheses are Feasible (lab resources), Novel (unexplored stereochemical effects), and Relevant (malaria drug resistance). Align objectives with gaps identified in systematic reviews .

Q. What steps ensure ethical and rigorous data reporting in this compound research?

  • Transparency : Disclose conflicts of interest and funding sources.
  • Reproducibility : Archive raw datasets (spectra, chromatograms) and code for computational analyses.
  • Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite data repositories in publications .

Addressing Knowledge Gaps

Q. How can researchers identify underexplored applications of this compound in catalysis or medicinal chemistry?

Conduct high-throughput screening (HTS) against non-traditional targets (e.g., viral proteases, organocatalytic reactions). Use cheminformatics tools (e.g., KNIME, MOE) to predict off-target interactions or novel reactivity. Collaborate with interdisciplinary teams to validate hypotheses .

Q. What methodologies validate this compound’s role in chiral resolution beyond current literature?

Design comparative studies using racemic substrates with varying steric demands. Employ kinetic resolution experiments and X-ray crystallography to map enantioselectivity trends. Publish negative results (e.g., failed resolutions) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.